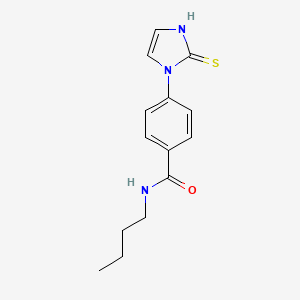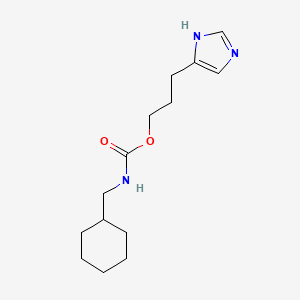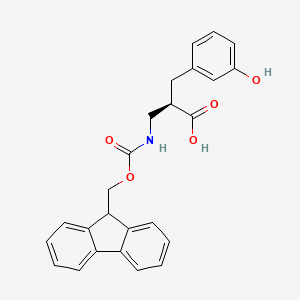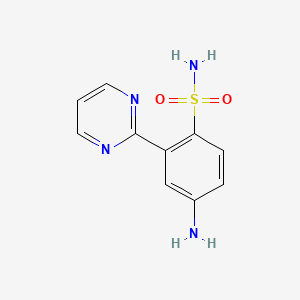
4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is a heterocyclic aromatic compound with the molecular formula C20H15ClN4O2 and a molecular weight of 378.81 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom and two aniline groups connected via ether linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Chlorination: The quinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Etherification: The chlorinated quinoxaline is reacted with 4-aminophenol in the presence of a base, such as potassium carbonate, to form the ether linkages, resulting in the final product.
Industrial Production Methods
Industrial production methods for 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-substituted quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various nucleophilic groups replacing the chlorine atom.
Applications De Recherche Scientifique
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-((6-Bromoquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a bromine atom instead of chlorine.
4,4’-((6-Fluoroquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a fluorine atom instead of chlorine.
4,4’-((6-Methylquinoxaline-2,3-diyl)bis(oxy))dianiline: Similar structure with a methyl group instead of chlorine.
Uniqueness
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which may enhance its binding affinity to biological targets.
Propriétés
Numéro CAS |
64360-02-7 |
|---|---|
Formule moléculaire |
C20H15ClN4O2 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
4-[3-(4-aminophenoxy)-6-chloroquinoxalin-2-yl]oxyaniline |
InChI |
InChI=1S/C20H15ClN4O2/c21-12-1-10-17-18(11-12)25-20(27-16-8-4-14(23)5-9-16)19(24-17)26-15-6-2-13(22)3-7-15/h1-11H,22-23H2 |
Clé InChI |
FYAGOMMNPYJGPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


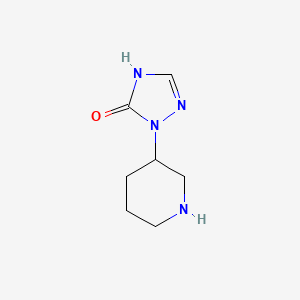
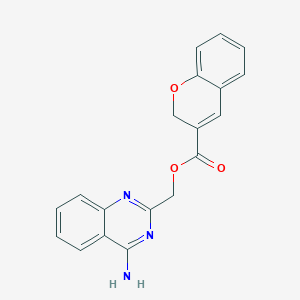
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
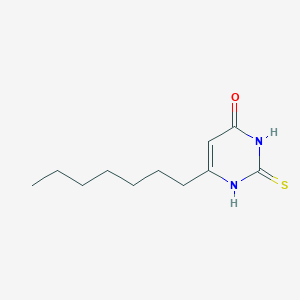
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
